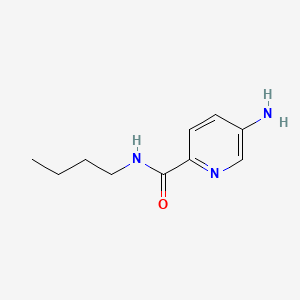
5-Amino-N-butylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-butylpyridine-2-carboxamide is a chemical compound with the linear formula C10H15N3O . It has a molecular weight of 193.25 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 5-Amino-N-butylpyridine-2-carboxamide is1S/C10H15N3O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6,11H2,1H3,(H,12,14) . This indicates that the molecule consists of a pyridine ring with an amino group at the 5-position and a butylcarboxamide group attached to the nitrogen atom. Physical And Chemical Properties Analysis
5-Amino-N-butylpyridine-2-carboxamide is a solid substance . It has a molecular weight of 193.25 and a molecular formula of C10H15N3O . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Dual Src/Abl Kinase Inhibition
A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including structures similar to 5-Amino-N-butylpyridine-2-carboxamide, have demonstrated potent inhibition of Src/Abl kinases. These compounds exhibit excellent antiproliferative activity against various hematological and solid tumor cell lines. One such compound was notably effective in a chronic myelogenous leukemia (CML) xenograft model, showing complete tumor regressions with low toxicity at multiple dose levels, indicating potential for oncology applications (Lombardo et al., 2004).
Non-Linear Optical (NLO) Properties and Anticancer Activity
Water-mediated synthesis of compounds structurally related to 5-Amino-N-butylpyridine-2-carboxamide has been explored, revealing not only a straightforward synthetic route but also the potential for non-linear optical (NLO) properties and anticancer activity. Molecular docking studies suggest that such compounds may inhibit tubulin polymerization, a mechanism that can contribute to anticancer activity. This highlights the versatility of 5-amino-pyridine derivatives in developing materials with unique optical properties and therapeutic potential (Jayarajan et al., 2019).
Synthesis and Potential MAO-B Imaging
The synthesis and evaluation of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, a compound related to 5-Amino-N-butylpyridine-2-carboxamide, for potential use as a monoamine oxidase B (MAO-B) imaging tracer in positron emission tomography (PET) have been reported. This research underscores the relevance of such compounds in the development of diagnostic tools for neuropsychiatric diseases, demonstrating the broader applicability of 5-amino-pyridine derivatives in medical imaging (Beer et al., 1995).
Electrocatalytic Carboxylation in Ionic Liquid
An innovative electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine, a compound closely related to 5-Amino-N-butylpyridine-2-carboxamide, with CO2 in an ionic liquid highlights a sustainable approach to synthesizing valuable carboxamides. This method emphasizes the environmental benefits and efficiency of using ionic liquids in chemical synthesis, particularly for compounds with potential pharmaceutical applications (Feng et al., 2010).
Safety and Hazards
The safety information for 5-Amino-N-butylpyridine-2-carboxamide indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
5-amino-N-butylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFNINTLPVGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-butylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

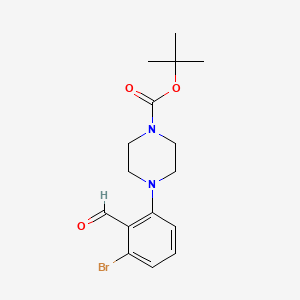

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)
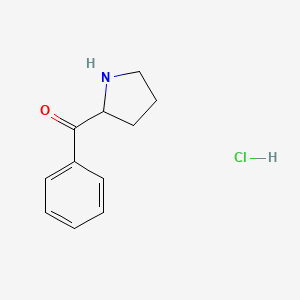

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)
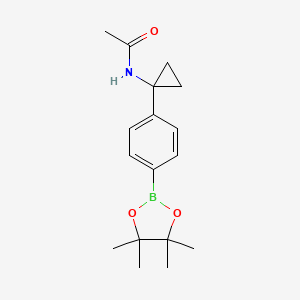




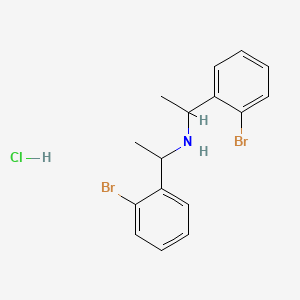

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)